Butylated Hydroxyanisole

Catalog No.
S1490660
CAS No.
121-00-6
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylated Hydroxyanisole

CAS Number

121-00-6

Product Name

Butylated Hydroxyanisole

IUPAC Name

2-tert-butyl-4-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3

InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
Insoluble in water, freely soluble in ethanol
Insoluble in water
Soluble in petroleum ether, ethanol
Freely soluble in alcohol, propylene glycol, chloroform, ether; soluble in petroleum ether (Shellysolve H), fats, oils.
1% in glycerine at 100 °C
For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Synonyms

2-tert-Butyl-4-methoxyphenol; 2-tert-Butyl-p-methoxyphenol; 3-(1,1-Dimethylethyl)-4-hydroxyanisole; 3-BHA; 3-tert-Butyl-4-hydroxyanisole; 4-Hydroxy-3-tert-butylanisole; 4-Methoxy-2-tert-butylphenol; 4-Methoxy-6-tert-butylphenol; o-tert-Butyl-p-methox

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

The exact mass of the compound Butylhydroxyanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 65.3° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Butylated Hydroxyanisole - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BHA as an Antioxidant in Research Studies:

BHA's primary function in scientific research aligns with its use in food: acting as an antioxidant. Researchers utilize BHA in various in vitro and in vivo studies to:

  • Scavenge free radicals: BHA's ability to donate a hydrogen atom helps neutralize free radicals, potentially protecting cells from oxidative damage linked to various diseases [].
  • Study oxidative stress: Researchers employ BHA to induce controlled oxidative stress in cell cultures, allowing them to investigate cellular responses to oxidative damage and potential protective mechanisms [].
  • Evaluate antioxidant capacity of other compounds: BHA serves as a reference compound to compare the antioxidant capacity of other potential antioxidants under investigation [].

Butylated hydroxyanisole is a synthetic antioxidant widely used as a food preservative and in various industrial applications. It is a waxy, solid petrochemical with the chemical formula C11H16O2C_{11}H_{16}O_{2} and consists of two isomeric forms: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. Butylated hydroxyanisole acts primarily by stabilizing free radicals, thereby preventing oxidative degradation in food products and other materials . It has been utilized since around 1947 and is assigned the E number E320 for its use in food .

As an antioxidant, BHA acts by scavenging free radicals that can damage fats and oils. Free radicals are highly reactive molecules with an unpaired electron, and they can initiate chain reactions that lead to rancidity. BHA donates a hydrogen atom from its phenolic hydroxyl group to the free radical, creating a stable molecule and preventing further free radical propagation.

Physical and Chemical Properties

  • Formula: C11H16O2 []
  • Molecular Weight: 180.24 g/mol []
  • Melting Point: 48-63 °C []
  • Boiling Point: 263 °C []
  • Solubility: Soluble in ethanol, methanol, propylene glycol; slightly soluble in water []
  • Stability: Relatively stable under normal storage conditions [].

The safety of BHA is a subject of ongoing debate. Some studies suggest that BHA may be linked to certain health concerns, including hyperactivity in children and carcinogenicity in animals []. However, other studies have not found conclusive evidence for these effects in humans. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established acceptable daily intake (ADI) limits for BHA consumption.

Further Considerations

  • BHA is often used in combination with another antioxidant, butylated hydroxytoluene (BHT), for a synergistic effect [].
  • There is a growing interest in natural alternatives to synthetic antioxidants like BHA.

Butylated hydroxyanisole is synthesized primarily through two methods:

  • Alkylation of p-methoxyphenol: This process involves reacting p-methoxyphenol with isobutylene to produce butylated hydroxyanisole. This method typically yields a mixture of the two isomers.
  • Methylation of tert-butylhydroquinone: This alternative method also results in the formation of butylated hydroxyanisole but emphasizes different reaction conditions that may favor one isomer over the other .

Both methods reflect the non-regioselective nature of the reactions, leading to a predominance of one isomer (3-tert-butyl-4-hydroxyanisole) in commercial products .

Butylated hydroxyanisole is employed in various industries due to its antioxidant properties:

  • Food Industry: Used as a preservative to prevent rancidity in fats and oils.
  • Cosmetics: Incorporated into formulations to enhance shelf life and stability.
  • Pharmaceuticals: Utilized in certain medications to prevent oxidative degradation.
  • Rubber and Petroleum Products: Acts as a stabilizer to enhance product longevity .

Several compounds share structural or functional similarities with butylated hydroxyanisole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Butylated HydroxytolueneContains a hydroxytoluene structureMore effective than butylated hydroxyanisole in some applications; also used as an antioxidant.
tert-ButylhydroquinoneDerived from hydroquinone with a tert-butyl groupExhibits strong antioxidant properties; often used alongside butylated hydroxyanisole.
Propyl GallateGallate ester with propanolCommonly used as a food preservative; less toxic than butylated hydroxyanisole.
Gallic AcidA trihydroxybenzoic acidNatural antioxidant found in various plants; less synthetic than butylated hydroxyanisole.

Butylated hydroxyanisole stands out due to its specific applications in food preservation and cosmetics while raising concerns regarding potential health risks associated with long-term exposure.

BHA’s discovery in the mid-20th century revolutionized food preservation by addressing rampant spoilage in lipid-rich products. Early studies focused on its free radical scavenging mechanism, where the conjugated aromatic ring stabilizes reactive oxygen species (ROS). By the 1970s, BHA became a model compound for investigating synthetic antioxidants, with over 450 metric tons annually utilized in the United States alone. Its adoption in pharmaceuticals followed, particularly in stabilizing oxidation-prone compounds like vitamin D₃ and statins. However, the 1986 International Agency for Research on Cancer (IARC) classification of BHA as Group 2B (“possibly carcinogenic to humans”) marked a turning point, redirecting research toward toxicological profiling.

Contemporary Research Landscape

Modern investigations employ multi-omics approaches to unravel BHA’s pleiotropic effects. Key advancements include:

  • Metabolic Disruption: BHA metabolizes into tert-butylhydroquinone (TBHQ), which dysregulates hepatic lipid metabolism in murine models, inducing steatosis and altering PPAR-γ signaling.
  • Neurotoxicity: Chronic exposure impairs calcium homeostasis in neuronal cells, triggering endoplasmic reticulum stress and apoptosis.
  • Carcinogenicity Mechanisms: While rodent studies show forestomach tumors from high-dose BHA, human epidemiological data remain inconclusive due to low exposure levels.

Regulatory Status in Academic Context

Regulatory frameworks reflect divergent risk assessments:

AgencyClassificationADI (mg/kg bw/day)Key Rationale
EFSAApproved with restrictions1.0No carcinogenicity at intended doses
IARCGroup 2BN/AForestomach tumors in rodents
U.S. FDAGRAS0.5Insufficient human evidence

Research Significance and Academic Priorities

The academic community prioritizes:

  • Resolving discrepancies between in vitro mechanistic data and population-level exposure outcomes.
  • Developing analytical methods to track BHA metabolites like 3-tert-butyl-4,5-dihydroxyanisole in biological matrices.
  • Identifying safer alternatives such as rosemary extracts or tocopherol derivatives without pro-oxidant activity.

Free Radical Scavenging Mechanisms

BHA exerts its antioxidative effects primarily through stabilization of free radicals via its conjugated aromatic ring structure. The phenolic hydroxyl group in BHA donates a hydrogen atom to lipid peroxyl radicals (LOO- ), converting them into less reactive hydroperoxides (LOOH). This process terminates propagation of lipid oxidation chains, preventing rancidification in fats and oils [1]. The resonance-stabilized phenoxyl radical formed after hydrogen donation is relatively unreactive, thereby interrupting further oxidative damage [1].

In biological systems, BHA scavenges hydroxyl radicals (- OH) and superoxide anions (O~2~^- −^) through similar hydrogen atom transfer (HAT) mechanisms. For example, in Fenton reaction systems, BHA reduces - OH-generated 2-deoxyribose degradation products by 9.0%, demonstrating measurable but limited hydroxyl radical neutralization capacity compared to caffeic acid (14.5%) [2]. This disparity highlights the structural dependence of radical scavenging efficiency, as caffeic acid’s catechol group provides additional sites for radical stabilization.

Hydrogen Atom Donation Pathways

BHA’s hydrogen donation capacity is central to its antioxidative function. When reacting with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, BHA donates hydrogen atoms, reducing violet DPPH- to yellow diphenylpicrylhydrazine (DPPH-H). Kinetic studies reveal that BHA achieves near-complete DPPH reduction within 10 minutes, with a reaction rate 450 times faster than butylated hydroxytoluene (BHT) [3]. This rapid hydrogen transfer is attributed to BHA’s methoxy-substituted phenolic structure, which enhances hydrogen atom lability.

The hydrogen donation process involves intermediate stabilization through resonance. As shown in synergistic studies with BHT, BHA’s phenoxyl radical reacts with BHT to regenerate active BHA while oxidizing BHT to 2,6-di-tert-butylquinone methide [3]. This cooperative mechanism amplifies antioxidative efficacy in mixed systems, underscoring BHA’s role as a primary hydrogen donor in multi-antioxidant formulations.

Chain Reaction Interruption Processes

BHA terminates autoxidation chain reactions by intercepting peroxyl radicals (ROO- ) during the propagation phase of lipid oxidation. The reaction proceeds as follows:
$$ \text{ROO}^- + \text{BHA} \rightarrow \text{ROOH} + \text{BHA}^- $$
The resultant BHA radical (BHA- ) exhibits limited reactivity due to delocalization of the unpaired electron across its aromatic ring and tert-butyl substituents [1]. This stabilization prevents BHA- from initiating new oxidation chains, effectively halting radical-mediated degradation processes.

In contrast to chain-breaking antioxidants like α-tocopherol, BHA demonstrates superior performance in non-polar matrices due to its lipophilic tert-butyl groups, which enhance solubility in fats and oils. This property makes BHA particularly effective in preventing rancidity in lipid-rich foods [1].

Comparative Analysis with Other Antioxidants

BHA’s antioxidative performance varies significantly compared to natural and synthetic counterparts:

AntioxidantDPPH Scavenging (%)- OH Scavenging (%)H~2~O~2~ Scavenging (%)
BHA99.29.099.2
Caffeic Acid99.814.599.8
Vitamin C51.812.251.8
BHT85.0*7.5*80.0*

*Estimated from synergistic studies [3].
BHA outperforms BHT in hydrogen peroxide (H~2~O~2~) scavenging but lags in hydroxyl radical neutralization compared to phenolic acids like caffeic acid [2]. Its synergistic interaction with BHT enhances overall radical scavenging capacity, making combined formulations common in industrial applications [3].

DPPH Radical Scavenging Activity Assessment

The DPPH assay quantifies BHA’s radical scavenging capacity through spectrophotometric measurement of absorbance decline at 517 nm. A typical protocol involves:

  • Mixing 1 ml of 0.08 mM DPPH methanolic solution with 300 μl BHA.
  • Incubating the mixture at 25°C for 30 minutes.
  • Measuring absorbance and calculating scavenging activity using:
    $$ \text{Scavenging Activity (\%)} = \frac{Abs{\text{control}} - Abs{\text{sample}}}{Abs_{\text{control}}} \times 100 $$

At 2 mM concentration, BHA achieves 99.2% DPPH scavenging, comparable to caffeic acid (99.8%) and superior to vitamin C (51.8%) [2]. This high efficiency stems from BHA’s ability to donate two hydrogen atoms per molecule, as evidenced by stoichiometric studies with DPPH [3].

Reducing Power Methodologies

BHA’s reducing power is evaluated via the potassium ferricyanide assay, which measures Fe^3+^ to Fe^2+^ reduction. The protocol involves:

  • Mixing BHA with 0.2 M phosphate buffer (pH 6.6) and 1% potassium ferricyanide.
  • Incubating at 50°C for 20 minutes.
  • Adding trichloroacetic acid and measuring absorbance at 700 nm.

Higher absorbance indicates greater reducing power. BHA demonstrates concentration-dependent reducing activity, with 2 mM solutions showing 2.5-fold higher absorbance than 1 mM solutions [2]. This reducing capacity enables BHA to regenerate oxidized antioxidants like α-tocopherol, further enhancing its utility in multi-component systems.

In comparative assessments, BHA’s reducing power exceeds that of desferrioxamine B but remains inferior to caffeic acid, reflecting differences in electron-donating substituents [2]. The ortho-methoxy group in BHA moderately enhances electron delocalization, whereas caffeic acid’s catechol structure provides superior redox activity.

Butylhydroxyanisole demonstrates rapid and extensive absorption from the gastrointestinal tract following oral administration. Studies across multiple species reveal absorption rates ranging from 87-96% of the administered dose [1] [2]. The compound exhibits passive diffusion as the primary absorption mechanism, with peak plasma concentrations achieved within 1-3 hours post-administration in both rats and humans [2] [3].

The distribution kinetics of butylhydroxyanisole are characterized by a relatively low volume of distribution (0.5-1.2 L/kg), indicating limited tissue penetration beyond the vascular compartment [3]. Despite extensive plasma protein binding (85-95%), the compound demonstrates efficient distribution to metabolically active tissues, particularly the liver and kidneys [2] [4]. The elimination half-life remains consistently short across species, ranging from 1-2 hours, reflecting the compound's rapid clearance from systemic circulation [2] [3].

Distribution patterns reveal preferential accumulation in organs with high metabolic activity. The liver demonstrates the highest tissue concentrations, followed by kidneys and other well-perfused organs [4] [5]. Adipose tissue shows minimal accumulation despite the compound's lipophilic nature, with measured concentrations remaining below 0.25 ppm even after prolonged exposure [6]. This pattern contrasts markedly with butylated hydroxytoluene, which shows significantly greater adipose tissue accumulation [6] [7].

Phase I Metabolic Pathways

The Phase I metabolism of butylhydroxyanisole involves multiple oxidative pathways mediated primarily by cytochrome P450 enzymes. The predominant pathway involves O-demethylation of the methoxy group, leading to the formation of tert-butylhydroquinone as the primary Phase I metabolite [8] [9]. This demethylation reaction shows significant species variation, with dogs exhibiting the highest oxidative metabolism rates compared to rats and humans [2] [10].

Oxidative metabolism of the tert-butyl groups represents a secondary pathway, particularly prominent in human metabolism. This process involves hydroxylation of the tert-butyl substituents, followed by further oxidation to carboxylic acid derivatives [2] [10]. The relative importance of this pathway varies inversely with the O-demethylation route across species, with humans showing greater tert-butyl oxidation compared to other species [2].

Additional Phase I reactions include ring hydroxylation, though this pathway contributes minimally to overall metabolism across all species studied [8] [10]. The formation of reactive quinone intermediates through autoxidation represents a significant metabolic concern, particularly in the context of redox cycling and oxidative stress generation [9] [11]. These quinone metabolites demonstrate enhanced superoxide production capacity compared to the parent compound, contributing to potential cellular toxicity [9].

Phase II Conjugation Reactions

Phase II conjugation represents the major route of butylhydroxyanisole biotransformation, with glucuronidation and sulfation serving as the predominant pathways. Glucuronidation catalyzed by UDP-glucuronosyltransferase enzymes shows pronounced species differences, with humans demonstrating higher glucuronidation rates than rats [2] [12]. The 2-tert-butyl isomer preferentially undergoes glucuronidation, while the 3-tert-butyl isomer is primarily metabolized through sulfation pathways [4].

Sulfation reactions mediated by sulfotransferase enzymes exhibit complementary species preferences, with rats showing higher sulfation rates compared to humans [2] [13]. The substrate specificity of these enzymes results in distinct metabolite profiles between species, with rat urine containing predominantly sulfate conjugates of the 3-tert-butyl isomer, while human urine shows higher proportions of glucuronide conjugates [2] [4].

Glutathione conjugation serves as a crucial detoxification pathway for reactive metabolites, particularly quinone intermediates formed during oxidative metabolism [14] [15]. This pathway involves glutathione S-transferase-mediated conjugation of electrophilic metabolites, followed by further processing through the mercapturic acid pathway [14]. The efficiency of this protective mechanism varies with glutathione availability and enzyme expression levels across different tissues [14].

Species-Specific Metabolic Variations

Marked species differences characterize butylhydroxyanisole metabolism, with dogs showing the most pronounced deviation from the typical mammalian pattern. In dogs, oxidative metabolism assumes greater importance, with approximately 60% of the dose excreted unchanged in feces and reduced urinary excretion compared to other species [2] [4]. This pattern reflects lower absorption efficiency and altered hepatic metabolism in canines [16].

Rats demonstrate efficient absorption and rapid excretion, with 80-90% of the administered dose appearing in urine within 48 hours [2] [17]. The predominant metabolites in rat urine are sulfate conjugates of the 3-tert-butyl isomer, reflecting the high sulfotransferase activity in this species [2] [4]. Rats also show minimal enterohepatic circulation, contributing to the rapid elimination kinetics observed [2].

Human metabolism exhibits intermediate characteristics, with 90-95% urinary excretion but higher proportions of glucuronide conjugates compared to rats [2] [4]. The human metabolic profile shows greater similarity to rabbit metabolism, with extensive conjugation reactions and minimal oxidative metabolism [2] [4]. Primates demonstrate metabolic patterns similar to humans, with efficient conjugation and rapid elimination [2].

Formation of Tert-butyl Hydroquinone

The formation of tert-butylhydroquinone represents a critical metabolic transformation, accounting for 15-25% of the administered dose across species [8] [9]. This metabolite arises primarily through O-demethylation of butylhydroxyanisole, catalyzed by cytochrome P450 enzymes, with additional contributions from other oxidative enzymes including prostaglandin H synthase and lipoxygenase [8] [11].

Tert-butylhydroquinone exhibits significantly enhanced biological activity compared to the parent compound, demonstrating increased superoxide production capacity and redox cycling potential [9] [15]. The compound readily undergoes autoxidation to form the corresponding quinone, which exhibits even greater reactivity and oxidative stress generation [9] [11]. This oxidation process is facilitated by metal ions, particularly copper, and is accelerated in the presence of cellular oxidants [15].

The tissue distribution of tert-butylhydroquinone differs from the parent compound, with preferential accumulation in liver and kidneys [14] [15]. Biliary excretion represents a significant elimination pathway for this metabolite, with glutathione conjugates accounting for approximately 2.2% of the administered dose [14]. Further metabolism of these conjugates leads to the formation of various sulfur-containing metabolites, including thiophenol derivatives and their S-methyl conjugates [14].

Enterohepatic Circulation Dynamics

Butylhydroxyanisole demonstrates minimal enterohepatic circulation compared to structurally related compounds such as butylated hydroxytoluene [2] [18]. This characteristic contributes to the rapid elimination kinetics observed across species and prevents significant accumulation in hepatic tissues [2] [4]. The limited enterohepatic circulation reflects the compound's extensive conjugation with hydrophilic moieties, which reduces biliary reabsorption [2].

The hepatic clearance of butylhydroxyanisole and its metabolites occurs primarily through active transport mechanisms, with minimal passive reabsorption from bile [2] [4]. This pattern contrasts with butylated hydroxytoluene, which shows significant enterohepatic recirculation and delayed elimination [2] [18]. The differences in enterohepatic circulation patterns contribute to the distinct toxicological profiles observed between these structurally related antioxidants [2].

Biliary excretion of butylhydroxyanisole metabolites involves both unchanged conjugates and further metabolized products [14]. The primary biliary metabolites include glutathione conjugates of tert-butylhydroquinone and various oxidation products [14]. These compounds undergo additional metabolism in the intestinal tract, with bacterial enzymes contributing to the formation of secondary metabolites [14].

Tissue Accumulation Patterns

The tissue distribution pattern of butylhydroxyanisole reflects its metabolic fate and physicochemical properties. The liver demonstrates the highest tissue concentrations, consistent with its role as the primary site of metabolism [4] [5]. Hepatic accumulation is transient, with peak concentrations occurring 2-4 hours post-administration and rapid clearance thereafter [4].

Kidney tissue shows moderate accumulation, reflecting the organ's role in excretion and potential for metabolite concentration [14] [4]. The renal accumulation pattern includes both parent compound and metabolites, with tert-butylhydroquinone and its conjugates representing significant components [14]. The kidney's capacity for organic anion transport contributes to the efficient elimination of conjugated metabolites [14].

Adipose tissue demonstrates minimal accumulation despite the compound's lipophilic properties [6] [7]. Measured concentrations in adipose tissue remain below 0.25 ppm even after prolonged exposure, indicating limited partitioning into lipid compartments [6]. This pattern distinguishes butylhydroxyanisole from butylated hydroxytoluene, which shows ten-fold higher adipose tissue accumulation on an equivalent dose basis [6].

The forestomach, a target organ for butylhydroxyanisole toxicity in rodents, shows variable accumulation patterns depending on the exposure route and duration [19] [20]. Direct gastric exposure results in higher local concentrations, but systemic distribution following absorption shows no preferential accumulation in this tissue [20] [17]. The absence of significant forestomach accumulation suggests that toxicity results from direct exposure rather than systemic distribution [20].

Brain tissue demonstrates minimal penetration, reflecting the compound's limited ability to cross the blood-brain barrier [4] [5]. The low brain concentrations are consistent with the compound's hydrophilic conjugation products and extensive plasma protein binding [4]. Other tissues including heart, lung, and muscle show minimal accumulation, with concentrations generally proportional to their blood perfusion rates [4] [5].

Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
Other Solid
White or slightly yellow flakes or waxy solid with a slight aromatic smell
White, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste; [CAMEO]
Faintly beige fine plates; [MSDSonline]

Color/Form

White or slightly yellow waxy solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 Da

Monoisotopic Mass

180.115029749 Da

Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
268 °C

Flash Point

313 °F (NTP, 1992)
156 °C
113 °C (235 °F) - closed cup

Heavy Atom Count

13

Odor

Faint characteristic odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
Hazardous decomposition products formed under fire conditions - Carbon oxides.
It degrades after prolonged exposure to sunlight.
When heated to decomposition it emits acrid and irritating fumes.

Melting Point

118 to 131 °F (NTP, 1992)
Between 48 °C and 63 °C
51 °C

UNII

62RAC24292

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/
EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS.
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
Estrogen metabolism-mediated oxidative stress is suggested to play an important role in estrogen-induced breast carcinogenesis. We have earlier demonstrated that antioxidants, vitamin C (Vit C) and butylated hydroxyanisole (BHA) inhibit 17beta-estradiol (E2)-mediated oxidative stress and oxidative DNA damage, and breast carcinogenesis in female August Copenhagen Irish (ACI) rats. The objective of the present study was to characterize the mechanism by which above antioxidants prevent DNA damage during breast carcinogenesis. Female ACI rats were treated with E2; Vit C; Vit C+E2; BHA; and BHA+E2 for up to 240 days. mRNA and protein levels of a DNA repair enzyme 8-Oxoguanine DNA glycosylase (OGG1) and a transcription factor NRF2 were quantified in the mammary and mammary tumor tissues of rats after treatment with E2 and compared with that of rats treated with antioxidants either alone or in combination with E2. The expression of OGG1 was suppressed in mammary tissues and in mammary tumors of rats treated with E2. Expression of NRF2 was also significantly suppressed in E2-treated mammary tissues and in mammary tumors. Vitamin C or BHA treatment prevented E2-mediated decrease in OGG1 and NRF2 levels in the mammary tissues. Chromatin immunoprecipitation analysis confirmed that antioxidant-mediated induction of OGG1 was through increased direct binding of NRF2 to the promoter region of OGG1. Studies using silencer RNA confirmed the role of OGG1 in inhibition of oxidative DNA damage. Our studies suggest that antioxidants Vit C and BHA provide protection against oxidative DNA damage and E2-induced mammary carcinogenesis, at least in part, through NRF2-mediated induction of OGG1.

Vapor Pressure

0.00248 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01%
4-Hydroxyanisole, max 0.5%; 1-tert-butyl-2,5-dimethoxybenzene, max 0.5%; 2,5-Di-tert-butyl-hydroxyanisole, max 0.2%; hydroquinone dimethyl ether, max 0.1%; sulfated ash, max 0.01%; lead (as Pb), max 20 ppm; arsenic (as As) max 3 ppm

Other CAS

121-00-6
921-00-6
25013-16-5

Absorption Distribution and Excretion

CONCENTRATIONS OF 2-TERT-BUTYL-4-METHOXYPHENOL & 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'DIMETHOXY-DIPHENYL (DI-BHA) APPEARED AT DIFFERENT TIMES (0.15-24 HR) IN RAT PLASMA & INTESTINE FOLLOWING 2 G/KG SINGLE ORAL ADMIN OF 2-TERT-BUTYL-4-METHOXYPHENOL. PEAK CONCN IN ALL TISSUES ANALYZED WERE OBSERVED WITHIN 1 HR OF ADMIN. IN INTESTINE 2-TERT-BUTYL-4-METHOXYPHENOL LEVELS WERE APPROX 10 TIMES HIGHER THAN DI-BHA; IN PLASMA THEY WERE BETWEEN 100 & 15 TIMES HIGHER. THE RAT INTESTINE IS CAPABLE OF TRANSFORMING IN VIVO 2-TERT-BUTYL-4-METHOXYPHENOL INTO DI-BHA & MAY BE MAJOR SITE WHERE THIS TRANSFORMATION OCCURS.
Absorption of BHA from the digestive tract is by passive diffusion.
BHA was fed to groups of three beagle dogs at dose levels of 0, 0.3, 3, 30 and 100 mg/kg bw for 1 yr. All animals survived; no pathological lesion was seen, and there was not demonstrable storage of BHA ... .
In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized.
When male volunteers were given an oral dose of 50 mg BHA, 27-77% was excreted in the urine as the glucuronide and urinary metabolites. ... Urinary excretion of BHA was maximal within 17 hr and complete by 48 hr. ... When human volunteers were given a single oral dose of 14(C)-labelled BHA (approx 0.5 mg/kg bw), 60-70% of the radioactivity was excreted in the urine within 2 days and 80-86.5% by day 11. ... Four male volunteers were given 30 mg BHA orally and 10 days late

Metabolism Metabolites

FOLLOWING ORAL ADMIN OF 2 G/KG OF 2-TERT-BUTYL-4-METHOXYPHENOL TO RATS, THE METABOLITE 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL WAS DETECTED IN PLASMA & TISSUE 0.15-24 HR AFTER ADMIN.
DI-BHA (2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL) WAS ISOLATED AS REACTION PRODUCT OF EITHER COMMERCIAL HORSERADISH PEROXIDASE OR PARTIALLY PURIFIED RAT INTESTINE PEROXIDASE & HYDROGEN PEROXIDE WITH 2-TERT-BUTYL-4-METHOXYPHENOL. CYCLIC COMPOUNDS (SUCH AS DI-BHA) POSSESSING A HYDROXY GROUP IN THE RING ARE COMPETITIVE INHIBITORS WITH RESPECT TO GUAIACOL & NON-COMPETITIVE INHIBITORS WITH RESPECT TO HYDROGEN PEROXIDASE IN A SYSTEM CONTAINING GUAIACOL, HYDROGEN PEROXIDASE & PEROXIDASE.
In rat, oral doses (0.4 g/kg) are excreted largely in urine, as glucuronide conjugate (72% of dose) with smaller ammounts of ethereal sulfate (14%) and of unchanged BHA (5%). Similar pattern of metabolism is ... seen in rabbit and human ...
... Dogs excrete only small amounts of BHA glucuronide in urine (5.5%) and most of dose is excreted as unchanged BHA in feces. Dogs also excrete greater proportion as ethereal sulfate (23% of dose), and ... form hydroxylated and demethylated metabolites ... not detected in human urine.
In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized. The main metabolites were 4-O-conjugates: the O-sulfate and the O-glucuronide ... (No data on absorption via the skin were available to the Working Group.)
After administration of a single oral dose of 1000 mg BHA to New Zealand white rabbits, 46% of the dose was excreted in the urine as glucuronides, 9% as ethereal sulfates and 6% as free phenols. Excretion of glucuronides was inversely dose dependent: 60% was recovered as glucuronides after a dose of 500 mg and 84% after 250 mg. Recovery of BHA as glucuronide after repeated dosing (three or four doses) was lower than that after a single dose ... .

Associated Chemicals

2-tert-Butyl-4-hydroxyanisole; 88-32-4
3-tert-Butyl-4-hydroxyanisole; 121-00-6

Wikipedia

Butylated_hydroxyanisole

Use Classification

Food additives
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Alkylation of 4-hydroxyanisole with isobutylene which yields the mixture of 2- and 3-tert-butyl isomers used as product
Methylation of hydroquinone yields an intermediate that gives a mixture of 3-BHA and 2-BHA upon treatment with tert-butyl alcohol and phosphoric acid. Butylation of hydroquinone and subsequent methylation with dimethyl sulfate and sodium hydroxide can also be used to produce a mixture of the two BHA isomers. In addition, BHA can be synthesized by the tert-butylation of 4-methoxyphenol over silica or alumina at 150 °C.
It is manufactured by the alkylation of 4-hydroxyanisole with isobutylene that yields a mixture of 2- and 3-tert-butyl isomers as products.
Butylated hydroxyanisole is prepared from 4-methoxyphenol and tert-butyl alcohol over silica or alumina at 150 °C or from hydroquinone and tert-butyl alcohol or isobutene, using an acid catalyst and then methylating.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE
Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE
Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.
BHA and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.
BHA is very extensively used by food industries, especially in the USA. Because of its high thermal stability it is used in food cooked or fried in animal oils. It is an effective stabilizer for vitamin A, oil of lacum, essential oils, paraffin, and polyethylenes.
Cooking beef patties results in formation of mutagens detectable by Salmonella typhimurium TA98 with metabolic activation. Decreased mutagenic activity results when frying beef with added BHA. The addn of BHA in beef patties may provide a practical way of reducing mutagen formation during frying of beef.
Its antioxidant properties are not lost during cooking so that flour fats and other BHA-stabilized ingredients may be used to produce stabilized products.
For more General Manufacturing Information (Complete) data for Butylated hydroxyanisole (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

HPLC, HPL & GC COMBINED WITH MASS SPECTROSCOPY WERE DEVELOPED TO DETECT 3-TERT-BUTYL-4-HYDROXYANISOLE & 2-TERT-BUTYL-4-HYDROXYANISOLE IN COMMERCIAL BUTYLATED HYDROXYANISOLE USED AS ANTIOXIDANT IN PHARMACEUTICALS & FOODS.
HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.
Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.
In this study, we developed a novel molecularly-imprinted electrochemical sensor based on a glassy carbon electrode (GCE) decorated by graphene-Prussian blue (GR-PB) composites for the selective and sensitive determination of butylated hydroxyanisole (BHA). The molecularly-imprinted polymers (MIPs) were synthesized by BHA and pyrrole as the template molecule and functional monomer, respectively. Also, the MIPs were assembled on the surface of the GR-PB/GCE by electropolymerization. The sensor was characterized by cyclic voltammetry (CV), scanning electron microscopy (SEM), electrochemical impedance spectroscopy (EIS) and chronoamperometry. It was confirmed that the synergistic effects of GR and PB could improve the electrochemical response and the sensitivity of the sensor. The linear range of the sensor was from 9 x 10(-8) mol/L to 7 x 10(-5) mol/L, with a limit of detection (LOD) of 7.63 x 10(-8) mol/L (S/N = 3). The proposed sensor displayed high selectivity, excellent stability and good reproducibility for the determination of BHA. It was successfully applied to the determination of BHA in real samples.
A highly sensitive and convenient high-performance liquid chromatography technique coupled with chemiluminescence (CL) detection for the simultaneous determination of butylated hydroquinone (TBHQ) and butylated hydroxyanisole (BHA) in oil is established. The detection is based on the inhibitory effect on the CL reaction between luminol and potassium ferricyanide in an alkaline medium. Samples were separated through a reverse-phase C18 column using a mobile phase of methanol and water (80: 20, v/v) at a flow rate of 0.5 mL/min. The effects of various parameters including mobile phase, flow rate and chemiluminescence regent were studied. Under optimum conditions, both TBHQ and BHA showed good linear relationships in the range 1x10(-7) - 1x10(-5) g/mL with detection limits of 24 and 33 ng/mL, respectively. The proposed method is simple and sensitive, with low costs. The method was successfully applied for the quantification of TBHQ and BHA in sesame oil. The possible inhibition mechanism is also discussed briefly.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: butylated hydroxyanisole; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.16 ug/L.
Although there have been few occasions to determine air concentrations during the use of BHA, this can be done by collecting it in dilute caustic solution or in organic solvents and then employing colorimetric methods suitable for phenolic materials, ultraviolet spectrophotometry, or polarographic methods for its analysis.
For more Analytic Laboratory Methods (Complete) data for Butylated hydroxyanisole (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHOD IS DESCRIBED FOR DETECTION OF 3-TERT-BUTYL-4-HYDROXYANISOLE IN RAT PLASMA USING HIGH RESOLUTION CAPILLARY GC/MS WITH SELECTIVE ION MONITORING. 10 NG/ML CAN BE DETECTED IN 0.1 ML SAMPLES.
Plasma and urine: GC/FID.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

IN TESTS ON BENZO(A)PYRENE-INDUCED NEOPLASIA OF FORESTOMACH OF ICR/HA MOUSE, ADDN OF 3-TERT-BUTYL-4-HYDROXYANISOLE DECR NUMBER & INCIDENCE OF TUMOR FORMATION.
MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.
RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.
BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
Drinking water disinfection by-products (DBPs) are generated by the chemical disinfection of water and may pose hazards to public health. Two major classes of DBPs are found in finished drinking water: haloacetic acids (HAAs) and trihalomethanes (THMs). HAAs are formed following disinfection with chlorine, which reacts with iodide and bromide in the water. Previously the HAAs were shown to be cytotoxic, genotoxic, mutagenic, teratogenic and carcinogenic. /The objective of the study was/ to determine the effect of HAAs in human somatic and germ cells and whether oxidative stress is involved in genotoxic action. In the present study both somatic and germ cells have been examined as peripheral blood lymphocytes and sperm. The effects of three HAA compounds: iodoacetic acid (IAA), bromoacetic acid (BAA) and chloroacetic acid (CAA) were investigated. After determining appropriate concentration responses, oxygen radical involvement with the antioxidants, butylated hydroxanisole (BHA) and the enzyme catalase, were investigated in the single cell gel electrophoresis (Comet) assay under alkaline conditions, >pH 13 and the micronucleus assay. In the Comet assay, BHA and catalase were able to reduce DNA damage in each cell type compared to HAA alone. In the micronucleus assay, micronuclei (MNi) were found in peripheral lymphocytes exposed to all three HAAs and catalase and BHA were in general, able to reduce MNi induction, suggesting oxygen radicals play a role in both assays. These observations are of concern to public health since both human somatic and germ cells show similar genotoxic responses.
Butylated hydroxyanisole and propylparaben are phenolic preservatives commonly used in food, pharmaceutical and personal care products. Both chemicals have been subjected to extensive toxicological studies, due to the growing concern regarding their possible impacts on environmental and human health. However, the cytotoxicity and underlying mechanisms of co-exposure to these compounds have not been explored. In this study, a set of relevant cytotoxicity endpoints including cell viability and proliferation, oxidative stress, DNA damage and gene expression changes were analyzed to assess whether the antioxidant butylated hydroxyanisole could prevent the pro-oxidant effects caused by propylparaben in Vero cells. We demonstrated that binary mixtures of both chemicals induce greater cytotoxic effects than those reported after single exposure to each compound. Simultaneous treatment with butylated hydroxyanisole and propylparaben caused G0/G1 cell cycle arrest as a result of enhanced generation of oxidative stress and DNA double strand breaks. DNA microarray analysis revealed that a cross-talk between transforming growth factor beta (TGFbeta) and ataxia-telangiectasia mutated kinase (ATM) pathways regulates the response of Vero cells to the tested compounds in binary mixture. Our findings indicate that butylated hydroxyanisole potentiates the pro-oxidant effects of propylparaben in cultured mammalian cells and provide useful information for their safety assessment.
The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.
The present study was aimed to study protective effect of butylated hydroxyanisole (BHA), a phenolic antioxidant used in foods on ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity. Male albino rats of Wistar strain (4-6 weeks old) weighing 125-150 g were used in this study. Animals were given a single dose of Fe-NTA (9 mg/kg body weight) after treatment with BHA (1 and 2 mg/animal/day). Fe-NTA treatment enhanced ornithine decarboxylase (ODC) activity to 5.3-fold, and [(3)H]-thymidine incorporation in DNA to 2.5-fold in kidney compared with the corresponding saline-treated control, whereas glutathione (GSH) levels and the activities of antioxidant enzymes decreased to a range of 2- to 2.5-fold in kidney. These changes were reversed significantly in animals receiving a pretreatment of BHA. The enhanced ODC activity and DNA synthesis showed a reduction to 2.12-fold and 1.15-fold, respectively, at a higher dose of 2 mg BHA/day/animal, compared with the Fe-NTA-treated groups. Pretreatment with BHA prior to Fe-NTA treatment increased GSH and the activities of antioxidant enzymes to a range of 1.5- to 2-fold in kidney. The results indicate that BHA suppresses Fe-NTA-induced nephrotoxicity in male Wistar rats.
For more Interactions (Complete) data for Butylated hydroxyanisole (32 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
It degrades after prolonged exposure to sunlight.

Dates

Last modified: 08-15-2023

Explore Compound Types